(2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one, also known as 3-(2-Methoxyphenyl)-2-propen-1-one, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless liquid with a sweet, floral odor and is used as a precursor to a variety of organic compounds. It is produced in a variety of ways, including by the Friedel-Crafts acylation of benzene with ethyl acetoacetate and aluminum chloride.
Mechanism of Action
The mechanism of action of (2E)-(2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one is largely unknown. However, it is believed that the compound acts as an intermediate in the synthesis of a variety of organic compounds, which are then used in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-(2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one are largely unknown. It is not known to have any direct effects on the body, and there is no evidence that it has any toxic effects when used in laboratory experiments.
Advantages and Limitations for Lab Experiments
The primary advantage of using (2E)-(2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one in laboratory experiments is its relatively low cost and availability. Additionally, it is easy to handle and store, and it is not prone to decomposition. The main limitation of using this compound is that it does not have any known biochemical or physiological effects, which limits its usefulness for studying the effects of certain compounds on the body.
Future Directions
There are a number of potential future directions for the use of (2E)-(2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one in scientific research. These include further exploration of its potential applications in the synthesis of pharmaceuticals, pesticides, and other industrial chemicals; further investigation into its mechanism of action; and further research into its potential biochemical and physiological effects. Additionally, further research could be conducted into its potential use as a starting material for the synthesis of a variety of organic compounds, as well as its potential use in the synthesis of polymers, dyes, and other materials.
Synthesis Methods
The most common method of synthesizing (2E)-(2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one is through the Friedel-Crafts acylation of benzene with ethyl acetoacetate and aluminum chloride. The reaction is carried out in an inert atmosphere at temperatures of between 40-45°C for a few hours. The reaction is exothermic and yields a product with a purity of up to 95%.
Scientific Research Applications
(2E)-(2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research. It is used as a starting material for the synthesis of a variety of organic compounds, such as aldehydes, ketones, esters, and amides. It is also used as a reagent in the synthesis of pharmaceuticals, pesticides, and other industrial chemicals. Additionally, it is used in the synthesis of polymers, dyes, and other materials.
properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-14-7-3-2-6-12(14)13(15)9-8-11-5-4-10-17-11/h2-10H,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAIQUYQYFVZDY-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one |
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